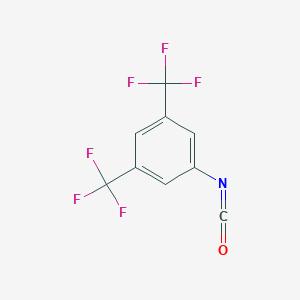

3,5-Bis(trifluoromethyl)phenyl isocyanate

Description

The exact mass of the compound 1-Isocyanato-3,5-bis(trifluoromethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F6NO/c10-8(11,12)5-1-6(9(13,14)15)3-7(2-5)16-4-17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSSOFNMWSJECS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)N=C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369841 | |

| Record name | 1-Isocyanato-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16588-74-2 | |

| Record name | 3,5-Bis(trifluoromethyl)phenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16588-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isocyanato-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(trifluoromethyl)phenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Bis(trifluoromethyl)phenyl isocyanate chemical properties

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)phenyl Isocyanate for Advanced Research and Development

Introduction: A Keystone Reagent in Modern Chemistry

This compound is a highly specialized organofluorine compound distinguished by a central phenyl ring symmetrically substituted with two trifluoromethyl (CF₃) groups and a reactive isocyanate (–N=C=O) functional group.[1] This unique molecular architecture imparts a combination of high reactivity, thermal stability, and the ability to introduce fluorinated moieties into target molecules.[2] The potent electron-withdrawing nature of the two CF₃ groups significantly enhances the electrophilicity of the isocyanate carbon, rendering it exceptionally reactive towards nucleophiles.[2][3]

This heightened reactivity, coupled with the known benefits of incorporating trifluoromethyl groups—such as increased metabolic stability, bioavailability, and lipophilicity in drug candidates—has established this compound as a critical building block in diverse fields.[2][3][4] Its applications span from the synthesis of high-performance polymers and specialty coatings to its role as a vital intermediate in the development of novel pharmaceuticals and agrochemicals.[2][5] This guide provides a comprehensive overview of its chemical properties, reactivity, and practical applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

The distinct properties of this compound are summarized below. Understanding these characteristics is fundamental to its appropriate handling, storage, and application in experimental design.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 16588-74-2 | [2][6][7] |

| Molecular Formula | C₉H₃F₆NO | [1][2][7] |

| Molecular Weight | 255.12 g/mol | [2][7][8] |

| Appearance | Colorless to light yellow clear liquid | [1][2][9] |

| Density | ~1.476 g/mL at 25 °C | [7][9][10] |

| Boiling Point | 78 °C at 25 mmHg; 62 °C at 2 mmHg | [2][10][11] |

| Refractive Index (n20/D) | ~1.43 | [2][7][9] |

| Flash Point | 67-68 °C (152.6-154.4 °F) - closed cup | [7][10][11] |

| Solubility | Hydrolyzes with water | [1][9][12] |

| Storage Conditions | Store at room temperature, keep cold, moisture sensitive | [1][2][11] |

Spectroscopic Signatures

The structural features of this compound give rise to characteristic spectroscopic data crucial for reaction monitoring and quality control.

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is a very strong, sharp absorption band around 2250-2275 cm⁻¹ . This peak is characteristic of the asymmetric stretching vibration of the isocyanate (–N=C=O) group and is an excellent diagnostic tool for confirming the presence of the reagent or monitoring its consumption during a reaction.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is simple and distinct, showing two signals in the aromatic region. A singlet corresponding to the proton at the C2 position (between the two CF₃ groups) and a doublet for the protons at the C4 and C6 positions.[15][16]

-

¹⁹F NMR : The fluorine NMR spectrum will show a single, sharp resonance, confirming the chemical equivalence of the six fluorine atoms in the two CF₃ groups.

-

¹³C NMR : The carbon NMR will display characteristic signals for the aromatic carbons, the trifluoromethyl carbons, and a key signal for the highly electrophilic isocyanate carbon (–N =C =O) typically found in the 120-135 ppm range.

-

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the high electrophilicity of its isocyanate carbon atom. This functional group readily undergoes nucleophilic addition reactions with a wide array of compounds containing active hydrogen atoms, most notably amines and alcohols.[1][2]

Reaction with Amines to Form Ureas

The reaction with primary and secondary amines is rapid and often quantitative, yielding highly stable substituted ureas.[17][18] This transformation is fundamental to its application in medicinal chemistry and polymer science. The electron-withdrawing CF₃ groups accelerate this reaction compared to less substituted phenyl isocyanates.

-

Mechanism Insight : The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the isocyanate carbon, followed by a proton transfer to the nitrogen atom.

Caption: Reaction of this compound with a primary amine.

Reaction with Alcohols to Form Carbamates (Urethanes)

The reaction with alcohols produces carbamate (urethane) linkages.[19] While generally slower than the reaction with amines, this process is crucial for the synthesis of polyurethanes.[20] The reaction rate can be significantly influenced by the steric hindrance of the alcohol and is often catalyzed by bases or organometallic compounds.[20][21][22]

-

Causality : The oxygen of the alcohol acts as the nucleophile. The reaction often involves alcohol clusters, where one alcohol molecule acts as the nucleophile while another facilitates proton transfer, lowering the activation energy.[20][21]

Core Applications in Research and Industry

The unique properties of this reagent have led to its adoption in several high-value areas:

-

Pharmaceutical and Agrochemical Development : It serves as a key intermediate for synthesizing compounds where the 3,5-bis(trifluoromethyl)phenyl urea moiety acts as a potent hydrogen bond donor, crucial for binding to biological targets.[2] The CF₃ groups enhance metabolic stability and cell permeability.[3][4] For example, this structural motif is found in drugs like Dutasteride, a 5α-reductase inhibitor.[4]

-

High-Performance Polymers : In material science, it is used to produce specialty polyurethanes, polyureas, coatings, and adhesives.[2][5] The resulting polymers exhibit enhanced thermal stability, chemical resistance, and hydrophobicity due to the high fluorine content.[2]

-

Surface Derivatization and Analytical Chemistry : The reagent's high reactivity is exploited for the chemical derivatization of amino-functionalized surfaces, such as self-assembled monolayers or modified silicon wafers.[7][12][23] This allows for the tuning of surface properties (e.g., hydrophobicity) or for the quantitative analysis of surface amine groups.

Experimental Protocol: Synthesis of a Disubstituted Urea

This protocol provides a validated, step-by-step method for the synthesis of N-(4-methoxyphenyl)-N'-(3,5-bis(trifluoromethyl)phenyl)urea, a representative reaction with an amine.

Objective : To synthesize a disubstituted urea via nucleophilic addition of an aniline derivative to this compound.

Materials :

-

This compound (1.0 eq)

-

p-Anisidine (4-methoxyaniline) (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with septum

-

Nitrogen or Argon gas supply

-

Syringes

Procedure :

-

Reactor Setup : Add p-anisidine (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

-

Inert Atmosphere : Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes to exclude atmospheric moisture, which can hydrolyze the isocyanate.

-

Dissolution : Add anhydrous DCM via syringe to dissolve the p-anisidine completely. Stir the solution at room temperature (20-25 °C).

-

Reagent Addition : In a separate, dry vial, dissolve this compound (1.0 eq) in a small amount of anhydrous DCM. Draw this solution into a syringe.

-

Reaction Execution : Add the isocyanate solution dropwise to the stirring solution of p-anisidine over 5-10 minutes. The reaction is often exothermic; a slight warming of the flask may be observed.

-

Monitoring : The reaction is typically very fast. Stir at room temperature for 1-2 hours to ensure completion. Progress can be monitored by Thin Layer Chromatography (TLC) or by IR spectroscopy (observing the disappearance of the –N=C=O peak at ~2270 cm⁻¹).

-

Product Isolation :

-

Upon completion, the urea product often precipitates from the DCM solution. If not, the solvent can be reduced in volume under reduced pressure.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold DCM or hexane to remove any unreacted starting material.

-

-

Purification and Characterization : The filtered solid is often of high purity. If necessary, it can be further purified by recrystallization. Dry the product under vacuum and characterize by NMR, IR, and mass spectrometry to confirm its identity and purity.

Safety and Handling: A Critical Overview

As a senior scientist, ensuring laboratory safety is paramount. This compound is a hazardous substance and must be handled with appropriate precautions.[9]

-

Hazard Classification : It is classified as harmful if swallowed, in contact with skin, or if inhaled.[6][10] It causes serious skin and eye irritation and may cause respiratory irritation.[6][9][10]

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat.[6][10] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[9][10]

-

Handling : This compound is sensitive to moisture and will react with water to release carbon dioxide and form an insoluble urea.[1][9][12] Always use dry glassware and anhydrous solvents.[11] Keep containers tightly closed and store in a dry, well-ventilated place.[10][11]

-

First Aid :

Caption: Core safety workflow for handling this compound.

Conclusion

This compound is more than a mere chemical reagent; it is an enabling tool for innovation in medicinal chemistry, material science, and beyond. Its high reactivity, driven by the strong inductive effect of the trifluoromethyl groups, allows for efficient and reliable formation of urea and carbamate linkages. The ability to concurrently introduce the robust and functionally significant bis(trifluoromethyl)phenyl moiety makes it an invaluable asset for developing next-generation pharmaceuticals, polymers, and functional materials. A thorough understanding of its properties, reactivity, and handling requirements is essential for harnessing its full potential in a safe and effective manner.

References

- This compound Safety Data Sheet - Georganics. (2017, May 6).

- This compound - ChemBK. (2024, April 10).

- This compound. (n.d.).

- This compound - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).

- This compound - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.).

- This compound, 98% | Fisher Scientific. (n.d.).

- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | C9H3F6NS | CID 2733395 - PubChem. (n.d.).

- A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines - ACS Publications. (2026, January 5).

- This compound, 98% 1 g | Buy Online | Thermo Scientific Acros. (n.d.).

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (n.d.).

- This compound - MySkinRecipes. (n.d.).

- 3,5-Bis(trifluoromethyl)phenyl | 374857-1G | SIGMA-ALDRICH | SLS. (n.d.).

- An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry | American Laboratory. (2009, June 18).

- Reaction of Isocyanates with amines | Download Scientific Diagram - ResearchGate. (n.d.).

- Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. (n.d.).

- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. (n.d.).

- Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - MDPI. (2019, September 22).

- This compound | C9H3F6NO | CID 2733314 - PubChem. (n.d.).

- Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines? | ResearchGate. (2018, November 19).

- a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides - TUE Research portal - Eindhoven University of Technology. (2023, March 22).

- Kinetics of the Reaction Between Alcohols and Isocyanates Catolyzed by Ferric Acetylacetonate - NASA Technical Reports Server. (n.d.).

- FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate - ResearchGate. (n.d.).

- Benzene, isocyanato- - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

Sources

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. hurawalhi.com [hurawalhi.com]

- 6. georganics.sk [georganics.sk]

- 7. This compound 98 16588-74-2 [sigmaaldrich.com]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. chembk.com [chembk.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound | 16588-74-2 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Benzene, isocyanato- [webbook.nist.gov]

- 15. 3,5-BIS(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE(23165-29-9) 1H NMR spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. americanlaboratory.com [americanlaboratory.com]

- 20. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 21. mdpi.com [mdpi.com]

- 22. ntrs.nasa.gov [ntrs.nasa.gov]

- 23. scbt.com [scbt.com]

A Senior Application Scientist's Guide to 3,5-Bis(trifluoromethyl)phenyl Isocyanate: Properties, Reactivity, and Core Applications

Executive Summary

3,5-Bis(trifluoromethyl)phenyl isocyanate is a highly reactive, fluorine-rich aromatic compound that has emerged as a critical building block in medicinal chemistry, advanced materials, and surface science. Its unique electronic properties, conferred by the two powerfully electron-withdrawing trifluoromethyl (CF₃) groups, render the isocyanate moiety exceptionally electrophilic and impart significant metabolic stability and lipophilicity to derivative molecules. This guide provides an in-depth analysis of its physicochemical properties, core reactivity, synthesis, and key applications, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 1-isocyanato-3,5-bis(trifluoromethyl)benzene, is a colorless to pale yellow liquid under standard conditions.[1] The defining feature of its architecture is the strategic placement of two trifluoromethyl groups meta to the isocyanate functional group on a benzene ring.

dot

Figure 1: Structure of this compound.

This structure leads to a unique set of physical and chemical properties that are foundational to its utility. The strong inductive effect of the CF₃ groups significantly lowers the electron density of the aromatic ring, which in turn enhances the electrophilic character of the isocyanate carbon atom.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₉H₃F₆NO | [1][2] |

| Molecular Weight | 255.12 g/mol | [2] |

| CAS Number | 16588-74-2 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.476 g/mL at 25 °C | [3] |

| Boiling Point | 78 °C at 25 mmHg | N/A |

| Refractive Index | n20/D 1.43 | [3] |

| Purity | ≥97.5% (GC) |[1] |

Spectroscopically, the compound exhibits a characteristic strong, sharp absorption band in the infrared (IR) spectrum around 2250-2275 cm⁻¹, which is indicative of the N=C=O stretching vibration. In ¹H NMR spectroscopy, the aromatic protons appear as distinct signals in the downfield region, typically with a singlet for the proton at the C2 position and a multiplet or singlet for the protons at the C4 and C6 positions.

Synthesis and Chemical Reactivity

Synthesis Pathways

The most prevalent and industrially scalable method for synthesizing aryl isocyanates is the phosgenation of the corresponding primary amine. For the title compound, this involves the reaction of 3,5-bis(trifluoromethyl)aniline with phosgene (COCl₂) or a safer phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate).[4] The reaction proceeds via an intermediate carbamoyl chloride, which is then dehydrochlorinated, often with heating or by the addition of a tertiary amine base, to yield the isocyanate.[5][6]

Alternatively, the Curtius rearrangement provides a phosgene-free route.[7][8] This pathway begins with the corresponding carboxylic acid, 3,5-bis(trifluoromethyl)benzoic acid. The acid is converted to an acyl azide, typically via an acid chloride or by using an azide source like diphenylphosphoryl azide (DPPA).[9] Upon gentle heating, the acyl azide undergoes a concerted rearrangement, extruding nitrogen gas (N₂) to form the isocyanate with complete retention of the aryl group's configuration.[8][10]

Core Reactivity: The Electrophilic Isocyanate Hub

The isocyanate functional group is a potent electrophile, readily undergoing nucleophilic addition across the C=N bond.[11][12] The electron-withdrawing nature of the two CF₃ groups makes this compound exceptionally reactive compared to non-fluorinated analogues.[11] This heightened reactivity is the cornerstone of its synthetic utility.

Key reactions include:

-

Reaction with Amines: Forms substituted ureas. This is one of the most common and robust applications, forming the basis for many biologically active molecules and polymer linkages.

-

Reaction with Alcohols: Yields carbamate (urethane) derivatives. This reaction is fundamental in polyurethane chemistry and is also used for creating protecting groups in organic synthesis.[13]

-

Reaction with Water: Hydrolyzes to form an unstable carbamic acid, which rapidly decarboxylates to yield the corresponding primary amine, 3,5-bis(trifluoromethyl)aniline. This sensitivity to moisture necessitates handling under inert and anhydrous conditions.[14]

-

Reaction with Thiols: Produces thiocarbamates, which are valuable in various agrochemical and pharmaceutical contexts.

dot

Figure 2: Core reactivity pathways of this compound.

Core Applications in Research and Development

Medicinal Chemistry and Drug Discovery

The 3,5-bis(trifluoromethyl)phenyl moiety is a privileged scaffold in modern drug design. The CF₃ groups enhance metabolic stability by blocking sites of oxidative metabolism and increase lipophilicity, which can improve cell membrane permeability and bioavailability.[15] The isocyanate serves as a highly efficient chemical handle to covalently link this beneficial fragment to other pharmacophores.

-

Kinase Inhibitors: Many Type II kinase inhibitors feature a urea hinge-binding motif. This compound is a key reagent for installing the urea functionality that interacts with the DFG-out conformation of the kinase. The bis(trifluoromethyl)phenyl group often occupies a deep hydrophobic pocket, contributing significantly to binding affinity.[16]

-

Antimicrobial Agents: This reagent has been used to synthesize novel pyrazole derivatives that show potent activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

-

Antiviral Compounds: The isocyanate can be used to synthesize chiral 2-iminothiazolidines, which have shown potential as antiviral agents.

Surface Science and Analytical Chemistry

The high reactivity and unique elemental signature (six fluorine atoms) of this compound make it an ideal derivatizing agent for surface analysis.[2]

-

X-ray Photoelectron Spectroscopy (XPS): When a surface possesses primary or secondary amine groups, treatment with this isocyanate provides a rapid and quantitative method for their detection and quantification. The high abundance of fluorine provides a strong, clear F1s signal in the XPS spectrum, which can be used to calculate the surface concentration of the original amine groups. This technique is invaluable for characterizing functionalized biomaterials, polymers, and self-assembled monolayers.

Experimental Protocols

Protocol: Synthesis of a Disubstituted Urea

This protocol describes a general, self-validating procedure for the reaction of this compound with a generic primary amine.

Causality: The reaction is typically performed in an aprotic solvent to prevent hydrolysis of the isocyanate. A slight excess of the amine is often used to ensure complete consumption of the highly valuable isocyanate. The reaction is exothermic and usually proceeds to completion at room temperature.

Methodology:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 mmol) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL).

-

Reaction: To the stirred amine solution, add a solution of this compound (255 mg, 1.0 mmol) in the same anhydrous solvent (5 mL) dropwise over 5 minutes at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the limiting reagent. The reaction is typically complete within 1-2 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. If the product is a solid, it may precipitate directly. If not, redissolve the residue in ethyl acetate and wash with dilute HCl (to remove excess amine) followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

-

Validation: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy (confirming disappearance of the N=C=O peak and appearance of urea C=O and N-H stretches), and mass spectrometry to confirm its structure and purity.

Protocol: Surface Derivatization for XPS Analysis

This protocol outlines the derivatization of an amino-functionalized silicon wafer.

Causality: The reaction is performed in the vapor phase or in a non-polar solvent to ensure that the highly reactive isocyanate reaches the surface-bound amines without reacting with solvent molecules. The fluorine atoms serve as a unique elemental tag for XPS quantification.

dot

Figure 3: Experimental workflow for surface derivatization using this compound for XPS analysis.

Methodology:

-

Substrate Preparation: Prepare an amino-functionalized surface (e.g., a silicon wafer treated with (3-aminopropyl)triethoxysilane).

-

Derivatization: Place the functionalized substrate in a vacuum desiccator. In a separate small vial within the desiccator, place a small amount (e.g., 50 µL) of this compound.

-

Reaction: Evacuate the desiccator to allow the isocyanate to react with the surface amines in the vapor phase. Let the reaction proceed for 12-24 hours at room temperature.

-

Quenching & Cleaning: Remove the substrate and rinse thoroughly with an anhydrous solvent like toluene or acetone to remove any physisorbed reagent, then dry under a stream of nitrogen.

-

Validation: Analyze the surface using XPS. The presence and intensity of the F1s peak confirm successful derivatization and can be used to quantify the initial amine surface density.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

Table 2: GHS Hazard Information

| Hazard Class | Statement |

|---|---|

| Acute Toxicity | H301+H331: Toxic if swallowed or if inhaled.[17] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[17] |

| Eye Damage/Irritation | H319: Causes serious eye irritation.[17] |

| Combustibility | H227: Combustible liquid. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use a respirator with an appropriate vapor cartridge if working outside a fume hood or with large quantities.

Handling and Storage:

-

The compound is moisture-sensitive and should be stored under an inert gas (nitrogen or argon) in a tightly sealed container.[17]

-

Store in a cool, dry, well-ventilated area away from water, alcohols, amines, acids, and strong bases.

Conclusion

As a Senior Application Scientist, I recognize this compound not merely as a reagent, but as a strategic tool for molecular engineering. Its predictable, high-yield reactivity combined with the powerful physicochemical advantages imparted by the bis(trifluoromethyl)phenyl moiety makes it an indispensable component in the toolkit of modern chemists. Whether the goal is to enhance the potency of a drug candidate, create robust high-performance materials, or precisely quantify surface functionalities, this compound offers a reliable and effective solution. Proper understanding of its properties, reactivity, and handling is paramount to unlocking its full potential in advanced scientific applications.

References

- Huang, D., & Yan, G. (n.d.). Recent advances in reactions of aryl sulfonyl isocyanates. Organic & Biomolecular Chemistry (RSC Publishing).

- Bacaloglu, R., Cotarca, L., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal Fur Praktische Chemie-chemiker-zeitung.

- Sci-Hub. (2025). Failed Synthesis of 3,5-Bis(trifluoromethyl)phenyl Selenoisocyanate via Isocyanide Chloride.

- RSC Publishing. (2024). Isocyanate-based multicomponent reactions. RSC Advances.

- PMC - NIH. (n.d.). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions.

- Google Patents. (n.d.). US4477389A - Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea.

- ResearchGate. (2025). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions.

- NIH. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses.

- Wikipedia. (n.d.). Curtius rearrangement.

- SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.

- ResearchGate. (2020). How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene?

- Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements.

- RSC Publishing. (n.d.). Rhenium-Catalyzed C–H Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information.

- Reddit. (2023). Workup for isocyante synthesis from triphoagene?

- MySkinRecipes. (n.d.). This compound.

- PMC - PubMed Central. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity.

- ResearchGate. (2025). The synthesis review of the approved Tyrosine kinase inhibitors for anticancer therapy in 2015-2020.

Sources

- 1. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. This compound 98 16588-74-2 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. US4477389A - Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]

- 14. This compound | 16588-74-2 [chemicalbook.com]

- 15. This compound [myskinrecipes.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound | 16588-74-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

Reactivity of 3,5-Bis(trifluoromethyl)phenyl Isocyanate with Amines: A Guide to Synthesis, Mechanism, and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Bis(trifluoromethyl)phenyl isocyanate stands as a uniquely potent electrophile in the synthetic chemist's toolkit. Its reactivity is profoundly influenced by the powerful electron-withdrawing nature of its dual trifluoromethyl substituents, making it a cornerstone reagent for constructing complex molecules, particularly in the fields of medicinal chemistry and advanced materials. This guide provides a comprehensive exploration of its reactivity profile with amines, delving into the underlying electronic principles, reaction kinetics, and mechanistic pathways. We offer field-proven experimental protocols, analytical methodologies for reaction monitoring, and an examination of the strategic role this moiety plays in modern drug design, where the resulting urea linkage is a privileged structural motif. This document is intended to serve as an in-depth technical resource for researchers, enabling a foundational understanding and practical application of this versatile reagent.

Chapter 1: The Electrophilic Nature of this compound

The isocyanate functional group (-N=C=O) is inherently electrophilic, characterized by a carbon atom with a significant partial positive charge, making it susceptible to nucleophilic attack. The reactivity of this compound (TFPI) is dramatically amplified by the unique electronic properties of its aromatic scaffold.[1]

The two trifluoromethyl (-CF₃) groups positioned meta to the isocyanate exert a powerful inductive electron-withdrawing effect across the phenyl ring.[2] This effect is twofold:

-

Enhanced Electrophilicity: The withdrawal of electron density from the phenyl ring intensifies the electrophilic character of the isocyanate carbon. This makes TFPI exceptionally reactive towards nucleophiles, even those considered weak.[1][3]

-

Increased Stability & Lipophilicity: The CF₃ groups contribute to the molecule's overall metabolic stability and lipophilicity, properties that are highly desirable in drug candidates.[3][4][5][6]

This strategic placement of CF₃ groups renders TFPI a superior building block for introducing the 3,5-bis(trifluoromethyl)phenyl moiety, which is now recognized as a critical component in many biologically active compounds.[7][8]

Caption: Electronic effects enhancing the reactivity of the isocyanate carbon.

Chapter 2: Reaction with Amines: Mechanism, Kinetics, and Catalysis

The reaction between an isocyanate and an amine is a cornerstone of urea synthesis. It is a robust and typically high-yielding transformation.

Reaction Mechanism

The fundamental reaction is a nucleophilic addition. The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic carbon of the isocyanate group. This concerted step forms a zwitterionic intermediate that rapidly undergoes proton transfer to yield the stable, neutral urea derivative.[9][10][11] This reaction is generally exothermic and irreversible.

Caption: Mechanism of urea formation from an amine and an isocyanate.

Kinetics and Amine Reactivity

The reaction between TFPI and amines is exceptionally fast, often complete within minutes at room temperature.[12] The kinetics are typically second-order overall: first-order with respect to the amine and first-order with respect to the isocyanate.[13][14]

The nucleophilicity and steric profile of the amine are the primary determinants of the reaction rate. A general reactivity trend can be established:

| Amine Type | Relative Reactivity | Causality |

| Primary Aliphatic | Very High | High basicity and minimal steric hindrance allow for rapid nucleophilic attack. |

| Secondary Aliphatic | High | Slightly slower than primary amines due to increased steric bulk around the nitrogen atom.[15] |

| Primary Aromatic | Moderate | Lower basicity (nucleophilicity) as the nitrogen lone pair is delocalized into the aromatic ring.[10] |

| Secondary Aromatic | Low | A combination of lower basicity and significant steric hindrance results in the slowest reaction rates. |

Catalysis

Due to the high intrinsic reactivity of TFPI, catalysis is often unnecessary for reactions with aliphatic amines.[10] However, for less reactive nucleophiles, such as aromatic amines, or to ensure complete conversion at lower temperatures, a catalyst can be employed. The most common catalysts are tertiary amines (e.g., triethylamine, DABCO) or organometallic compounds.[16][17]

Tertiary amine catalysts function by forming a highly reactive complex with the isocyanate, further polarizing the N=C bond and making the carbon atom even more susceptible to nucleophilic attack.[16]

Chapter 3: Strategic Applications in Drug Development

The urea linkage and the 3,5-bis(trifluoromethyl)phenyl moiety are privileged structures in medicinal chemistry, imparting a range of beneficial properties to drug candidates.

-

The Urea Moiety as a Pharmacophore: The N-H protons of the urea act as excellent hydrogen bond donors, while the carbonyl oxygen is an effective hydrogen bond acceptor. This allows for strong, specific binding interactions within the active sites of target proteins, such as kinases and receptors.[18][19] The urea linkage is also conformationally rigid, which can help lock the molecule into a bioactive conformation.

-

The 3,5-Bis(trifluoromethyl)phenyl Group in Drug Design:

-

Enhanced Potency: This group can engage in favorable interactions (e.g., hydrophobic, dipole-dipole) with protein residues, significantly increasing binding affinity.

-

Improved Pharmacokinetics: The high lipophilicity conferred by the CF₃ groups can enhance membrane permeability and oral bioavailability.[4][6]

-

Metabolic Stability: CF₃ groups are resistant to oxidative metabolism by cytochrome P450 enzymes. Attaching this group to a molecule can block potential sites of metabolism, thereby increasing the drug's half-life.[3]

-

A prominent example is the oncology drug Sorafenib , a multi-kinase inhibitor that features a urea linkage connecting to a trifluoromethyl-substituted phenyl ring.[18][20] The principles demonstrated by Sorafenib are broadly applicable, and TFPI is a key reagent for synthesizing next-generation inhibitors and other therapeutic agents.[19][21]

Chapter 4: A Practical Guide to Synthesis and Analysis

Experimental Protocol: Synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-cyclohexylurea

This protocol details a standard procedure for the synthesis of a disubstituted urea using TFPI and cyclohexylamine. It is a self-validating system where reaction completion can be easily monitored.

Materials & Reagents:

-

This compound (TFPI)

-

Cyclohexylamine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon supply

-

Ice bath

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve cyclohexylamine (1.0 eq.) in anhydrous DCM (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to manage the exothermic nature of the reaction.

-

Reagent Addition: Add this compound (1.0 eq.) dropwise to the stirred amine solution over 5-10 minutes. Causality Note: Slow addition prevents a rapid temperature increase which could lead to side reactions.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC) or FTIR spectroscopy. The disappearance of the isocyanate starting material is the primary indicator of completion.

-

Workup: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude solid is often pure enough for many applications.

-

Purification (if necessary): If impurities are present, the product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.[22]

Caption: Experimental workflow for the synthesis of a disubstituted urea.

Analytical Methods for Reaction Monitoring

Effective monitoring is key to successful synthesis. Several techniques are available, each with distinct advantages.

| Analytical Method | Principle & Application | Advantages | Disadvantages |

| FTIR Spectroscopy | Monitors the disappearance of the strong, sharp isocyanate (-N=C=O) stretching vibration at ~2270 cm⁻¹.[23][24] | Real-time, in-situ monitoring is possible. Provides definitive confirmation of isocyanate consumption. | Not quantitative without calibration. Less useful for identifying product structure. |

| HPLC | Separates and quantifies reactants and products over time.[12] | Highly quantitative. Can detect minor byproducts. | Requires method development. Isocyanates may need derivatization for stable analysis.[25][26] |

| ¹H NMR Spectroscopy | Monitors the appearance of product signals (e.g., urea N-H protons) and disappearance of reactant signals. | Provides detailed structural information of the final product. | Not ideal for real-time monitoring; requires sampling and workup. |

| TLC | Chromatographically separates starting materials from the product on a silica plate. | Fast, simple, and requires minimal equipment. Excellent for qualitative progress checks. | Not quantitative. May be difficult for compounds with similar polarities. |

Chapter 5: Safety and Handling Precautions

Isocyanates, including TFPI, demand rigorous safety protocols.

-

Toxicity: Isocyanates are potent respiratory and skin sensitizers and irritants.[27] All handling must be conducted within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear nitrile gloves (double-gloving is recommended), chemical splash goggles, and a flame-resistant lab coat.

-

Moisture Sensitivity: TFPI reacts readily with water and atmospheric moisture to form an amine and carbon dioxide gas.[9][28][29][30] This can cause pressure to build up in sealed containers. Always store under an inert atmosphere and use anhydrous solvents and techniques.

-

Spill & Waste: Spills should be neutralized with a decontaminating solution (e.g., a mixture of water, detergent, and sodium carbonate). All waste must be disposed of according to institutional and regulatory guidelines.

Conclusion

This compound is a high-performance reagent whose exceptional reactivity is rationally designed through the strategic placement of electron-withdrawing groups. This reactivity, combined with the favorable physicochemical properties it imparts to target molecules, secures its role as an indispensable tool in modern drug discovery and materials science. A thorough understanding of its reaction mechanisms, kinetics, and handling requirements, as outlined in this guide, empowers researchers to leverage its full potential for the efficient and safe synthesis of novel, high-value compounds.

References

- Reaction of Isocyanates with amines. (n.d.). ResearchGate.

- Pannone, M. C., & Macosko, C. (1987). Kinetics of isocyanate amine reactions. Journal of Applied Polymer Science, 34(6), 2409-2432.

- Bacaloglu, R., Cotarca, L., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal für Praktische Chemie, 330(4), 563-572.

- Iwakura, Y., & Okada, H. (1963). The kinetics of the tertiary-amine-catalyzed reaction of organic isocyanates with thiols. Canadian Journal of Chemistry, 41(7), 1645-1651.

- Dyer, E., & Glenn, J. F. (1957). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Journal of the American Chemical Society, 79(22), 5909-5912.

- Li, Y., et al. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)

- Isocyanate Reactions. (n.d.). Mettler Toledo.

- Catalysts. (n.d.). Poliuretanos.

- Kumar, S., et al. (2023).

- Catalysis of Urethane Systems. (n.d.). Turkchem.

- Isocyanate Reactions. (n.d.). Poliuretanos.

- Caille, J. R., et al. (1981). Catalysis of the reaction between isocyanates and protonic substrates. I. Metal salt–amine complexes as catalysts in the polyurea foaming process. Journal of Applied Polymer Science, 26(9), 3021-3030.

- Verheyen, E., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Polymers, 13(10), 1604.

- Urea formation via reaction of an isocyanate with an amine. (n.d.). ResearchGate.

- Ceballos, D. M., et al. (2014). A laboratory comparison of analytical methods used for isocyanates. Journal of Occupational and Environmental Hygiene, 11(10), 647-657.

- Liu, X. F., et al. (2018). Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity. Molecules, 23(3), 636.

- This compound. (n.d.). MySkinRecipes.

- Wang, Y., et al. (2022). A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines. Organic Letters, 24(1), 136-141.

- Al-Ostoot, F. H., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(10), 3054.

- Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806.

- Das, S., & Agrawal, Y. K. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Journal of Fluorescence, 32(5), 1845-1863.

- Method of detecting isocyanates. (1994). Google Patents.

- Isocyanates - Evaluating Exposure. (n.d.). Occupational Safety and Health Administration.

- Solarino, G., et al. (2023). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 28(14), 5431.

- Urea derivative synthesis. (n.d.). Organic Chemistry Portal.

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009.

- Bana, P., et al. (2017). Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. Organic Process Research & Development, 21(11), 1793-1800.

- Marketed drugs containing trifluoromethyl group and/or aryl-urea derivatives. (n.d.). ResearchGate.

- Bende, A. T., et al. (2020). New thiourea and urea derivatives containing trifluoromethyl- and bis-triflouromethyl-4H-chromen-3-yl substituents. Journal of Molecular Structure, 1202, 127267.

- Novás, M., & Matos, M. J. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(13), 5123.

- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. (n.d.). Royal Society of Chemistry.

- This compound - Introduction. (n.d.). ChemBK.

- Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines? (2018). ResearchGate.

- Roberts, J. D., et al. (1950). The Electrical Effect of the Trifluoromethyl Group. Journal of the American Chemical Society, 72(1), 423-424.

- Mayr, H., & Ofial, A. R. (2016). Reactivity of Electrophilic Trifluoromethylating Reagents. Chemistry - A European Journal, 22(31), 10836-10851.

- Alonso, F., et al. (2015). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. European Journal of Organic Chemistry, 2015(1), 29-53.

- Ashley, A. E., et al. (2009). Novel H2 activation by a tris[3,5-bis(trifluoromethyl)phenyl]borane frustrated Lewis pair.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scilit.com [scilit.com]

- 3. This compound [myskinrecipes.com]

- 4. Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. poliuretanos.net [poliuretanos.net]

- 11. researchgate.net [researchgate.net]

- 12. experts.umn.edu [experts.umn.edu]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. poliuretanos.com.br [poliuretanos.com.br]

- 17. turkchem.net [turkchem.net]

- 18. asianpubs.org [asianpubs.org]

- 19. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mt.com [mt.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]

- 27. Isocyanates - Evaluating Exposure | Occupational Safety and Health Administration [osha.gov]

- 28. chembk.com [chembk.com]

- 29. This compound | 16588-74-2 [chemicalbook.com]

- 30. This compound CAS#: 16588-74-2 [amp.chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of 3,5-Bis(trifluoromethyl)phenyl Isocyanate

This guide provides a comprehensive technical overview of the solubility and stability of 3,5-bis(trifluoromethyl)phenyl isocyanate, a critical reagent in the synthesis of advanced polymers, pharmaceuticals, and other high-performance materials.[1][2] This document is intended for researchers, chemists, and drug development professionals who utilize this versatile compound and require a thorough understanding of its handling, storage, and reactivity profile. The unique electronic properties conferred by the two trifluoromethyl groups significantly influence the reactivity and stability of the isocyanate functionality, making a detailed understanding of these characteristics paramount for successful and reproducible experimental outcomes.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe and effective use.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₃F₆NO | [3] |

| Molecular Weight | 255.12 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [3][4][5] |

| Density | 1.476 g/mL at 25 °C | [4][6] |

| Boiling Point | 62 °C at 2 mmHg | [4] |

| Refractive Index | n20/D 1.43 | [4][6] |

| Flash Point | 68 °C (closed cup) |

Solubility Profile

Theoretical Solubility Assessment:

The presence of the aromatic ring and two trifluoromethyl groups imparts a significant degree of nonpolar character to the molecule. However, the highly polar isocyanate group allows for interactions with polar solvents. Therefore, this compound is expected to be miscible with a wide range of common aprotic organic solvents.

Compatibility with Common Organic Solvents:

-

Aprotic Solvents: It is expected to be freely soluble in aprotic solvents such as toluene, dichloromethane, chloroform, ethyl acetate, acetone, acetonitrile, diethyl ether, tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). One study notes the use of toluene as a solvent for reactions involving this isocyanate.[1]

-

Protic Solvents: Extreme caution must be exercised with protic solvents such as alcohols (methanol, ethanol, isopropanol) and water. Isocyanates readily react with the hydroxyl and amine functionalities in these solvents, leading to the formation of urethanes and ureas, respectively. This reactivity effectively renders the isocyanate "soluble" but chemically transformed. Therefore, protic solvents are generally unsuitable for dissolving and storing this compound if the integrity of the isocyanate group is to be maintained.

-

Nonpolar Solvents: Solubility in nonpolar aliphatic hydrocarbons like hexane and cyclohexane is likely to be lower compared to more polar aprotic solvents, though it may still be soluble to a useful extent.

Experimental Protocol for Determining Quantitative Solubility:

For applications requiring precise solubility data, the following gravimetric method is recommended.

Caption: Workflow for the gravimetric determination of solubility.

Stability Profile

The stability of this compound is influenced by several factors, including moisture, temperature, light, and pH. Understanding these factors is crucial for proper storage and handling to prevent degradation and ensure experimental reproducibility.

Hydrolytic Stability

The most significant stability concern for this compound is its high reactivity with water.[4][6][7] The isocyanate group is readily attacked by water, leading to a multi-step degradation process.

Mechanism of Hydrolysis:

The hydrolysis of an aryl isocyanate proceeds through the formation of an unstable carbamic acid intermediate, which then decomposes to the corresponding aniline and carbon dioxide. The resulting aniline is nucleophilic and can react with another molecule of the isocyanate to form a diaryl urea.

Sources

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 3,5-Bis(trifluoromethyl)phenyl Isocyanate

For the modern researcher in drug development and materials science, 3,5-Bis(trifluoromethyl)phenyl isocyanate is a powerful and versatile reagent. Its unique electronic properties, conferred by the two trifluoromethyl groups, make it an invaluable building block for creating novel pharmaceuticals, high-performance polymers, and advanced agrochemicals.[1][2] However, the very reactivity that makes this compound so useful also necessitates a deep understanding of its hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple recitation of safety data sheet (SDS) information, offering a synthesized perspective grounded in the realities of the research environment. Here, we will explore not just the "what" of safety procedures, but the fundamental "why," providing the causal context that empowers researchers to work safely and effectively.

The Chemical's Identity and Hazard Profile: Understanding the Inherent Risks

Before any laboratory work commences, a thorough understanding of the reagent's identity and its intrinsic hazards is paramount. This foundational knowledge informs every subsequent handling and emergency procedure.

Chemical and Physical Properties

A clear grasp of the physical properties of this compound is the first step in risk assessment. These properties dictate its behavior under various laboratory conditions and inform appropriate storage and handling procedures.

| Property | Value | Significance for the Researcher |

| Molecular Formula | C₉H₃F₆NO[2][3][4][5][6] | Provides the elemental composition and molecular weight. |

| Molecular Weight | 255.12 g/mol [2][3][4][5] | Essential for stoichiometric calculations in chemical reactions. |

| CAS Number | 16588-74-2[2][3][4][5][6][7][8] | The unique identifier for this specific chemical substance. |

| Appearance | Colorless to light yellow liquid[6] | Visual cue for identification and purity assessment. |

| Density | 1.476 g/mL at 25 °C[4][5][6] | Important for accurate volume-to-mass conversions. |

| Boiling Point | 78 °C at 25 mmHg[4] | Indicates its volatility; requires handling in a well-ventilated area. |

| Flash Point | 68 °C (closed cup)[9] | A combustible liquid that requires storage away from ignition sources. |

| Solubility | Hydrolyzes with water.[5][6][7] | This reactivity with water is a critical safety consideration. |

GHS Hazard Classification: A Clear Warning System

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized and easily understandable summary of the potential hazards. For this compound, the classifications are a clear call for cautious handling.[4][7][10]

-

Acute Toxicity (Oral, Dermal, Inhalation), Category 4: Harmful if swallowed, in contact with skin, or if inhaled.[4][7] This underscores the need for comprehensive personal protective equipment (PPE) to prevent exposure through all routes.

-

Serious Eye Irritation, Category 2: Causes serious eye irritation.[4][7]

-

Respiratory Sensitization, Category 1: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[9] This is a critical hazard for isocyanates, as initial sensitization can lead to severe reactions upon subsequent, even minimal, exposure.[11][12]

-

Skin Sensitization, Category 1: May cause an allergic skin reaction.[9]

-

Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.[3][4][9]

Proactive Safety: Engineering Controls and Personal Protective Equipment

The hierarchy of controls in laboratory safety prioritizes engineering controls, followed by administrative controls and, finally, personal protective equipment. A multi-layered approach is essential when working with a reactive and sensitizing agent like this compound.

The Primacy of Engineering Controls

Engineering controls are designed to remove the hazard at the source, providing the most effective line of defense.

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and the reaction itself, must be conducted within a certified and properly functioning chemical fume hood.[13] This is non-negotiable due to its inhalation toxicity and potential for respiratory sensitization. The fume hood's airflow protects the researcher from inhaling harmful vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[13][14]

-

Safety Shower and Eyewash Station: These must be readily accessible and tested regularly. In the event of accidental skin or eye contact, immediate and copious flushing with water is critical.[3]

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are primary, a comprehensive PPE ensemble is mandatory to protect against accidental splashes, spills, and unforeseen exposures.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]

-

Gloves: Due to the risk of skin irritation, sensitization, and dermal toxicity, appropriate chemical-resistant gloves are essential. Nitrile gloves are a common choice for incidental contact, but for extended handling or in the event of a spill, heavier-duty gloves such as butyl rubber or laminate gloves should be considered. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.

-

Protective Clothing: A flame-resistant lab coat should be worn and kept fully buttoned. For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron is also recommended.[3]

-

Respiratory Protection: In most laboratory settings, working within a certified fume hood provides adequate respiratory protection. However, in situations where engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during the cleanup of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.[14] It is important to note that due to the poor warning properties of isocyanates, air-purifying respirators may not be suitable in all situations, and a supplied-air respirator might be required.[14] A qualified industrial hygienist should be consulted for respirator selection.

In the Laboratory: Safe Handling, Storage, and Reactivity Considerations

The inherent reactivity of the isocyanate functional group (-N=C=O) is central to its utility in synthesis, but it also dictates the necessary precautions for its safe handling and storage.

Prudent Handling Practices

-

Quantities: Always work with the smallest quantity of the reagent necessary for the experiment.

-

Transfers: When transferring the liquid, use a syringe or a cannula technique to minimize exposure to the atmosphere. Avoid pouring, as this can lead to splashing and increased vapor release.

-

Temperature Control: Be mindful of the reaction temperature. Reactions with nucleophiles are often exothermic and can lead to a dangerous increase in temperature and pressure if not properly controlled.

-

Inert Atmosphere: For many applications, particularly those sensitive to moisture, reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Storage with Foresight

-

Container: Store this compound in a tightly sealed container to prevent the ingress of moisture.[4]

-

Location: The storage area should be a cool, dry, and well-ventilated location, away from direct sunlight and sources of heat or ignition.[6]

-

Segregation: It is critical to store this compound away from incompatible materials.

Understanding Reactivity and Incompatibilities

The electrophilic carbon atom of the isocyanate group is highly susceptible to nucleophilic attack. This reactivity is the basis for its intended synthetic applications but also for its hazardous incompatibilities.

-

Water: this compound reacts with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.[6] This reaction can lead to a dangerous buildup of pressure in a sealed container. This is the primary reason for the strict exclusion of moisture during storage and handling.

-

Alcohols and Amines: The reaction with alcohols and amines to form urethanes and ureas, respectively, is the desired outcome in many synthetic procedures. However, these reactions can be vigorous and exothermic, requiring careful control of addition rates and temperature.

-

Strong Acids and Bases: These can catalyze the polymerization of the isocyanate, leading to an uncontrolled and potentially violent reaction.

-

Oxidizing Agents: Contact with strong oxidizing agents should be avoided.

Upon thermal decomposition, fluorinated aromatic compounds can release highly toxic and corrosive gases, including hydrogen fluoride (HF), carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[15]

When Things Go Wrong: Emergency Procedures

Even with the most stringent precautions, the potential for accidents exists. A well-rehearsed emergency plan is a critical component of laboratory safety.

First-Aid Measures: Immediate and Informed Action

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][4]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Response: A Step-by-Step Protocol

For minor spills within a chemical fume hood:

-

Alert and Evacuate: Alert nearby personnel and ensure the fume hood sash is lowered.

-

Don PPE: Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection.

-

Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.[15]

-

Neutralize: Prepare a decontamination solution. Two common formulations are:

-

Apply Decontaminant: Carefully apply the decontamination solution to the absorbed spill material. The reaction will generate carbon dioxide, so do not seal the waste container.[9][15]

-

Collect Waste: Collect the neutralized material into a properly labeled, open-top hazardous waste container.[9][15]

-

Decontaminate Surfaces: Wipe down the spill area with the decontamination solution.

-

Dispose of Waste: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

For major spills, evacuate the laboratory immediately, alert emergency personnel, and provide them with the Safety Data Sheet for this compound.

Environmental Considerations and Disposal

Responsible chemical management extends to the proper disposal of waste and an awareness of the potential environmental impact.

Ecotoxicity and Environmental Fate

Specific ecotoxicity data for this compound is largely unavailable. However, as a class, fluorinated organic compounds can be persistent in the environment.[16][17][18][19][20] The high strength of the carbon-fluorine bond makes them resistant to natural degradation processes. Therefore, it is imperative to prevent the release of this compound into the environment. Do not allow it to enter drains or waterways.

Waste Disposal

All waste containing this compound, including reaction residues, contaminated absorbent materials, and empty containers, must be treated as hazardous waste.[15]

-

Quenching: Before disposal, it is often advisable to quench any unreacted isocyanate in the waste stream. This can be done by slowly adding an alcohol (like isopropanol) or an amine solution to the waste under stirring in a fume hood. Be aware that this reaction is exothermic.

-

Labeling and Storage: Waste containers must be clearly labeled as hazardous waste, indicating the presence of this compound. Store waste in a designated satellite accumulation area.

-

Professional Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed waste disposal contractor.[9]

Visualized Workflows

Experimental Protocol Workflow

Caption: A logical workflow for the safe execution of experiments involving this compound.

Spill Response Workflow

Caption: A systematic procedure for responding to a minor spill of this compound.

Conclusion

This compound is a reagent of significant utility in contemporary chemical research. Its potent reactivity, however, is inextricably linked to its potential hazards. By adopting a proactive and informed approach to safety—grounded in a thorough understanding of the chemical's properties, the consistent use of engineering controls and PPE, and a well-practiced emergency response plan—researchers can confidently and safely harness its synthetic power. Scientific integrity demands not only the pursuit of novel discoveries but also an unwavering commitment to the safety of oneself, one's colleagues, and the environment.

References

- SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates. (n.d.).

- SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). (n.d.). FSI.

- Isocyanates: Control measures guideline. (2022, September 9). Canada.ca.

- Guide to handling isocyanates. (2015, July 9). Safe Work Australia.

- This compound Safety Data Sheet. (2017, May 6). Georganics.

- Lessons from an isocyanate tragedy. (2007). Singapore Medical Journal, 48(11), 978-980.

- Isocyanate exposure and occupational asthma: a case-referent study. (1998). Thorax, 53(5), 377-382.

- Environmental and biological monitoring of persistent fluorinated compounds in Japan and their toxicities. (2007). Environmental Health Perspectives, 115(11), 1596-1602.

- Isocyanate exposure in bathtub refinishing: à propos a case of occupational asthma. (2007). International Journal of Occupational Medicine and Environmental Health, 20(3), 287-290.

- Lab safety alert: a real case of isocyanate exposure. (2025, June 16). Polymer Chemistry.

- WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product. (n.d.). Google Patents.

- The wide presence of fluorinated compounds in common chemical products and the environment: a review. (2023). Environmental Science and Pollution Research, 30(50), 108393-108410.

- This compound. (n.d.). ChemBK.

- Case Study: Assessing Isocyanate Exposure in an Art Studio: Enhancing Safety in a Creative Environment. (n.d.). Sysco Environmental.

- The high persistence of PFAS is sufficient for their management as a chemical class. (n.d.). Toxics in Packaging Clearinghouse.

- Isocyanate exposure and occupational asthma: a case-referent study. (1998). Thorax, 53(5), 377-382.

- Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl... (1988). Toxicology and Applied Pharmacology, 92(1), 12-22.

- Reactivity of isocyanates with urethanes: Conditions for allophanate formation. (2025, August 5).

- This compound 98.0+%, TCI America™. (n.d.). Fisher Scientific.

- Environmental and biological monitoring of persistent fluorinated compounds in Japan and their toxicities. (2007). Environmental Health Perspectives, 115(11), 1596-1602.

- Persistent Organic Pollutants: Environmental Stain Fading Fast. (2007). Environmental Health Perspectives, 115(1), A32-A33.

Sources

- 1. safetyinnumbers.ca [safetyinnumbers.ca]

- 2. scbt.com [scbt.com]

- 3. georganics.sk [georganics.sk]

- 4. echemi.com [echemi.com]

- 5. This compound | 16588-74-2 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Page loading... [guidechem.com]

- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. fsi.co [fsi.co]

- 10. This compound, 98% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]

- 11. smj.org.sg [smj.org.sg]

- 12. Isocyanate exposure in bathtub refinishing: à propos a case of occupational asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 14. Control measures guide - Canada.ca [canada.ca]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Environmental and biological monitoring of persistent fluorinated compounds in Japan and their toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The wide presence of fluorinated compounds in common chemical products and the environment: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. toxicsinpackaging.org [toxicsinpackaging.org]

- 19. Environmental and biological monitoring of persistent fluorinated compounds in Japan and their toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Persistent Organic Pollutants: Environmental Stain Fading Fast - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Reaction Mechanisms of 3,5-Bis(trifluoromethyl)phenyl Isocyanate: A Guide for Synthetic and Medicinal Chemists

An in-depth technical guide on the core reaction mechanisms of 3,5-bis(trifluoromethyl)phenyl isocyanate, designed for researchers, scientists, and drug development professionals.

Abstract

This compound is a cornerstone reagent in contemporary organic synthesis, prized for its heightened reactivity and utility in constructing complex molecular architectures. The presence of two powerfully electron-withdrawing trifluoromethyl groups on the phenyl ring dramatically enhances the electrophilicity of the isocyanate moiety. This guide provides a detailed examination of the fundamental reaction mechanisms of this versatile building block. We will explore its reactions with various nucleophiles, its involvement in cycloaddition processes, and its application in polymerization, offering practical insights and experimental considerations for laboratory applications.

The Unique Electronic Landscape of this compound

The distinct reactivity of this compound is a direct consequence of the potent inductive effect exerted by the two trifluoromethyl (CF₃) substituents. Positioned meta to the isocyanate group, these substituents synergistically withdraw electron density from the aromatic ring and, by extension, from the isocyanate functional group. This electronic pull renders the isocyanate carbon exceptionally electrophilic and, therefore, highly susceptible to nucleophilic attack. This enhanced reactivity often allows for reactions to proceed under milder conditions and with greater efficiency compared to less activated isocyanates. A firm grasp of this electronic foundation is paramount for predicting and manipulating its chemical behavior.

Nucleophilic Addition: The Predominant Reaction Pathway

The most prevalent and synthetically valuable reactions of this compound involve the addition of a nucleophile to the electrophilic carbon of the isocyanate group. These reactions are fundamental to the synthesis of a wide array of compounds, including ureas, carbamates, and thiocarbamates, which are frequently encountered in medicinal chemistry and materials science.

Reaction with Amines: Synthesis of Ureas

The reaction between this compound and primary or secondary amines is typically a rapid and highly exothermic process that yields stable N,N'-disubstituted ureas.

Mechanism: This transformation follows a two-step pathway. The initial and rate-determining step is the nucleophilic attack of the amine's lone pair of electrons on the isocyanate carbon. This is followed by a rapid proton transfer from the nitrogen to the oxygen, which can occur either intramolecularly or be mediated by another molecule, to afford the final urea product. The strong electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl moiety significantly accelerates the initial nucleophilic addition.

Figure 1: General mechanism for the formation of ureas.

Experimental Protocol: Synthesis of a 3,5-Bis(trifluoromethyl)phenyl Urea Derivative

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cooling: Immerse the flask in an ice-water bath to cool the solution to 0 °C. This helps to control the exothermicity of the reaction.

-

Addition: Add the desired amine (1.0–1.1 equivalents), either neat or dissolved in the same solvent, dropwise to the stirred isocyanate solution.

-

Monitoring: Track the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These reactions are often complete within a short timeframe (minutes to a few hours).

-

Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent system or by flash column chromatography on silica gel.